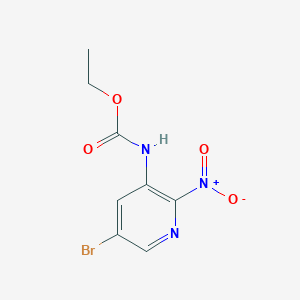

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate

Vue d'ensemble

Description

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C8H8BrN3O4 . It is used for research purposes .

Synthesis Analysis

The synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate involves several steps. In one experiment, a solution of compound 3 (1.5 g, 5.2 mmol) in THF (10 ml) was added with KOH (582 mg, 10.4 mmol) in water (5.0 ml) and stirred at 90° C. overnight. Water was added to the mixture resulting in a precipitate that was collected by filtration, washed with water, and then dried under reduced pressure to give compound 4 (1.1 g, 95%) .

Molecular Structure Analysis

The molecular structure of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is represented by the formula C8H8BrN3O4 . The InChI code for this compound is 1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate include the reaction of compound 3 with potassium hydroxide in tetrahydrofuran at 90℃ .

Physical And Chemical Properties Analysis

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate is a light yellow solid . It has a molecular weight of 290.07 . The compound is stored at a temperature between 0-5°C .

Applications De Recherche Scientifique

Synthesis of Potential Anticancer Agents

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate and its derivatives have been explored for their potential as anticancer agents. Research has demonstrated the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from related compounds, showing effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).

Anticancer Activity and Tubulin Binding

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate derivatives have been found to bind with cellular tubulin, leading to cell accumulation at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice (Temple et al., 1989).

Antimitotic Agents and Structural Activity

Research has identified the antimitotic properties of certain ethyl (5-bromo-2-nitropyridin-3-yl)carbamate derivatives. These compounds are precursors of active ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, potent antimitotic agents with observed tumor activity in mice (Temple et al., 1992).

Microwave-Assisted Synthesis of Nitropyridinyl Carbamates

A novel approach for synthesizing (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, closely related to Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, has been developed. This method allows access to new nitrogen-containing scaffolds, potentially useful in various chemical and pharmaceutical applications (Henry et al., 2009).

Antimicrobial Screening of Benzofuran Aryl Ureas and Carbamates

Benzofuran aryl ureas and carbamates, related to ethyl (5-bromo-2-nitropyridin-3-yl)carbamate, have been synthesized and screened for antimicrobial activities. These compounds could provide a basis for developing new antimicrobial agents (Kumari et al., 2019).

Propriétés

IUPAC Name |

ethyl N-(5-bromo-2-nitropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O4/c1-2-16-8(13)11-6-3-5(9)4-10-7(6)12(14)15/h3-4H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJNBFSNAEDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (5-bromo-2-nitropyridin-3-yl)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)